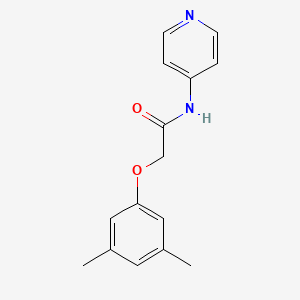

2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). This protein is located in the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and oncology.

Mechanism of Action

2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide binds selectively to TSPO, which is upregulated in response to various cellular stressors, such as inflammation and oxidative damage. This binding leads to the modulation of various signaling pathways, including the regulation of mitochondrial function, calcium homeostasis, and apoptosis.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory responses, the modulation of immune cell function, and the regulation of cellular metabolism. Additionally, this compound has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide in scientific research is its high selectivity for TSPO, which allows for accurate and specific imaging of TSPO distribution and density. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vivo studies.

However, there are also some limitations to using this compound in lab experiments. For example, the binding of this compound to TSPO can be affected by various factors, such as the presence of endogenous ligands and changes in TSPO expression levels. Additionally, the use of radiotracers, such as this compound, requires specialized equipment and expertise, which may limit their accessibility and applicability in certain research settings.

Future Directions

There are several potential future directions for research involving 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide. One area of interest is the development of new TSPO ligands with improved selectivity and affinity, which could lead to more accurate and sensitive imaging of TSPO in vivo. Additionally, studies are needed to further elucidate the role of TSPO in various cellular processes and disease states, which could lead to the development of novel therapeutic strategies. Finally, the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive understanding of the complex interactions between TSPO and other cellular components.

Synthesis Methods

2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide can be synthesized through a multistep process involving the reaction of 3,5-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with pyridine-4-amine. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize the distribution and density of TSPO in various tissues and organs. This technique has been particularly useful in studying the role of TSPO in neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cancer research.

properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-pyridin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-7-12(2)9-14(8-11)19-10-15(18)17-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBFJQNOHMIDGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200490 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)

![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)

![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)

![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)

![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)

![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)

![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)

![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)

![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)